molecular formula C16H20N2OS B2440767 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide CAS No. 1235345-56-8

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide

Cat. No. B2440767
CAS RN: 1235345-56-8
M. Wt: 288.41
InChI Key: ULXQSKHVAKKIPM-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide, also known as PPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTA is a member of the pivaloyl group and is a derivative of the amide group. The chemical structure of PPTA includes a pyridine ring, a thiophene ring, and a pivaloyl group.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is not fully understood. It is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide may also work by blocking the activation of nociceptors, which are responsible for the sensation of pain.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has also been found to reduce the sensation of pain in animal models.

Advantages and Limitations for Lab Experiments

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide is also selective for copper ions, making it useful as a fluorescent probe. However, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide also has limited bioavailability, which can make it difficult to study in vivo.

Future Directions

There are several potential future directions for research on N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide. One area of interest is the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a therapeutic agent for the treatment of inflammatory diseases. Another area of interest is the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a fluorescent probe for detecting copper ions in biological systems. Further studies are needed to fully understand the mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide involves the reaction of pyridine-2-carboxaldehyde with thiophene-3-carboxaldehyde in the presence of pivaloyl chloride and triethylamine. The reaction yields N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide as a white solid. The purity of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide can be improved by recrystallization.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide has also been studied for its potential use as a fluorescent probe for detecting metal ions. It has been found to be selective for copper ions.

properties

IUPAC Name

2,2-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-16(2,3)15(19)18(10-13-7-9-20-12-13)11-14-6-4-5-8-17-14/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQSKHVAKKIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CSC=C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)pivalamide

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